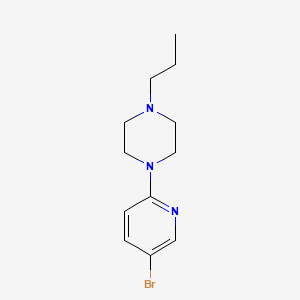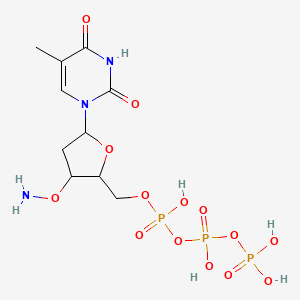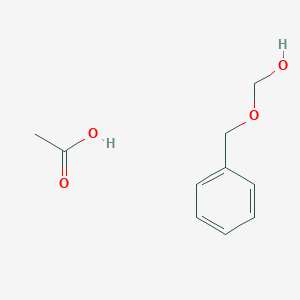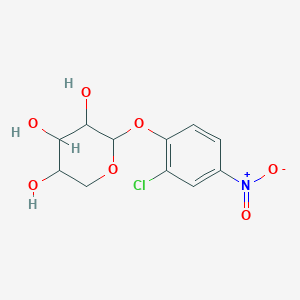
Calcium galactonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium galactonate is a calcium salt of galactonic acid It is a compound that combines calcium, an essential mineral for various biological functions, with galactonic acid, a derivative of galactose
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium galactonate can be synthesized through the neutralization of galactonic acid with calcium hydroxide or calcium carbonate. The general reaction involves dissolving galactonic acid in water and then adding calcium hydroxide or calcium carbonate until the pH reaches a neutral level. The reaction can be represented as:
C6H12O7+Ca(OH)2→Ca(C6H11O7)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the fermentation of galactose using specific microorganisms to produce galactonic acid, which is then neutralized with calcium hydroxide or calcium carbonate. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium galactonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce calcium galactarate.
Reduction: It can be reduced to form calcium galactitol.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Calcium galactarate.
Reduction: Calcium galactitol.
Substitution: Various substituted galactonates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, calcium galactonate is used as a chelating agent and a precursor for the synthesis of other calcium-containing compounds. Its ability to form stable complexes with metal ions makes it valuable in various analytical and preparative procedures.
Biology
In biological research, this compound is studied for its role in calcium metabolism and its potential use in calcium supplementation. It is also investigated for its effects on cellular processes that require calcium ions.
Medicine
Medically, this compound is explored for its potential use in treating calcium deficiencies and related disorders. Its bioavailability and effectiveness in delivering calcium to the body are key areas of research.
Industry
In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and pharmaceutical products. Its non-toxic nature and compatibility with various materials make it a versatile compound.
Wirkmechanismus
Calcium galactonate exerts its effects primarily through the release of calcium ions, which are essential for numerous physiological processes. These ions play a crucial role in muscle contraction, nerve transmission, and bone formation. The galactonate component may also interact with specific cellular pathways, enhancing the compound’s overall effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Comparison
Calcium galactonate is unique due to its specific combination of calcium and galactonic acid. Compared to calcium gluconate, which is derived from gluconic acid, this compound may offer different bioavailability and metabolic effects. Calcium lactate and calcium citrate are also used for calcium supplementation, but they differ in their solubility and absorption rates. This compound’s distinct properties make it a valuable alternative in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research, medicine, and industry. Its unique combination of calcium and galactonic acid offers distinct advantages in terms of bioavailability and functionality. Ongoing research continues to uncover new applications and benefits of this compound, highlighting its importance in various fields.
Eigenschaften
IUPAC Name |
calcium;2,3,4,5,6-pentahydroxyhexanoate;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYWVMUWGXQZBD-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32CaO19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














